

# Spectroscopic Characterization of (4-Vinylphenyl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (4-Vinylphenyl)methanol

Cat. No.: B094994

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## Introduction

**(4-Vinylphenyl)methanol**, also known as 4-vinylbenzyl alcohol, is a bifunctional organic molecule of significant interest in polymer chemistry and materials science.<sup>[1][2]</sup> Its structure, featuring both a polymerizable vinyl group and a versatile primary alcohol, makes it an invaluable monomer for the synthesis of functional polymers, coatings, and resins.<sup>[1][3]</sup> The precise characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and predicting its reactivity in polymerization and other chemical transformations.

This technical guide provides an in-depth analysis of the key spectroscopic data for **(4-Vinylphenyl)methanol**, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As Senior Application Scientist, the narrative herein is structured not merely to present data, but to offer expert interpretation, explain the causal relationships between molecular structure and spectral output, and provide robust, validated experimental protocols for researchers in the field.

## $^1\text{H}$ NMR Spectroscopy: Elucidating the Proton Environment

Proton NMR ( $^1\text{H}$  NMR) spectroscopy is arguably the most powerful tool for the initial structural confirmation of **(4-Vinylphenyl)methanol**. The spectrum provides unambiguous information about the number of different proton environments, their electronic surroundings, and the connectivity between adjacent protons.

## <sup>1</sup>H NMR Data Summary

The following data were obtained on a 500 MHz spectrometer using deuterated chloroform (CDCl<sub>3</sub>) as the solvent.<sup>[4]</sup>

Signal Label	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H-a	7.39	Doublet (d)	8.0	2H	Aromatic (Ar-H) ortho to -CH <sub>2</sub> OH
H-b	7.31	Doublet (d)	8.0	2H	Aromatic (Ar-H) ortho to -CH=CH <sub>2</sub>
H-c	6.72	Doublet of Doublets (dd)	17.6, 10.9	1H	Vinyl (-CH=CH <sub>2</sub> )
H-d	5.73	Doublet (d)	17.6	1H	Vinyl (-CH=CH <sub>2</sub> , trans)
H-e	5.24	Doublet (d)	10.9	1H	Vinyl (-CH=CH <sub>2</sub> , cis)
H-f	4.66	Singlet (s)	-	2H	Benzylic (-CH <sub>2</sub> OH)
H-g	~1.6-2.0	Broad Singlet (br s)	-	1H	Hydroxyl (-OH)

Note: The hydroxyl proton (H-g) signal is often broad and its chemical shift can vary depending on concentration, temperature, and solvent purity. It may not always be distinctly observed.

## Expert Interpretation & Causality

The <sup>1</sup>H NMR spectrum of **(4-Vinylphenyl)methanol** is highly characteristic.

- Aromatic Region (7.3-7.4 ppm): The presence of two distinct doublets (H-a, H-b), each integrating to 2H, is a classic indicator of a 1,4-disubstituted (para) benzene ring. The protons on the ring ortho to the electron-withdrawing vinyl group (H-b) are slightly upfield compared to those ortho to the hydroxymethyl group (H-a), though the difference is minimal. Their coupling constant of 8.0 Hz is typical for ortho-coupling on a benzene ring.
- Vinyl Region (5.2-6.8 ppm): The vinyl protons (H-c, H-d, H-e) constitute an AMX spin system, a textbook pattern for a terminal alkene.
  - H-c (6.72 ppm): This proton is coupled to both H-d and H-e, resulting in a doublet of doublets. Its downfield shift is due to its position on the double bond and its direct attachment to the aromatic ring.
  - H-d (5.73 ppm) & H-e (5.24 ppm): These are the terminal vinyl protons. They are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts. The larger coupling constant ( $J = 17.6$  Hz) corresponds to the trans relationship between H-c and H-d, while the smaller coupling constant ( $J = 10.9$  Hz) corresponds to the cis relationship between H-c and H-e.[4]
- Benzylic & Hydroxyl Protons:
  - H-f (4.66 ppm): The two protons of the benzylic methylene group ( $-\text{CH}_2\text{OH}$ ) are chemically equivalent and show no coupling to adjacent protons, hence they appear as a sharp singlet.[4] Their position is downfield of typical alkane protons due to the deshielding effects of both the adjacent aromatic ring and the oxygen atom.
  - H-g (~1.6-2.0 ppm): The hydroxyl proton is exchangeable and often does not couple with neighboring protons, resulting in a broad singlet. Its presence can be confirmed by a  $\text{D}_2\text{O}$  exchange experiment, where the peak would disappear.

**Caption:** Molecular structure with  $^1\text{H}$  NMR assignments.

## Protocol: $^1\text{H}$ NMR Spectrum Acquisition

- Sample Preparation: Dissolve 5-10 mg of **(4-Vinylphenyl)methanol** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.
- Tuning and Shimming: Tune the probe to the  $^1\text{H}$  frequency and shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- Acquisition Parameters (Example for 500 MHz):
  - Pulse Program: Standard single pulse (zg30).
  - Number of Scans: 8-16.
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay (d1): 1-5 seconds.
  - Spectral Width: ~16 ppm (centered around 6 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.

## $^{13}\text{C}$ NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information to  $^1\text{H}$  NMR, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment (e.g., hybridization, substitution).

### $^{13}\text{C}$ NMR Data Summary

The following data is representative for a spectrum acquired in  $\text{CDCl}_3$ , with chemical shifts referenced to the solvent peak at 77.16 ppm. This data is consistent with values found in the Spectral Database for Organic Compounds (SDBS).

Signal Label	Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
C-1	140.4	Quaternary (C)	Aromatic (Ar-C-CH <sub>2</sub> OH)
C-2	136.6	Quaternary (C)	Aromatic (Ar-C-CH=CH <sub>2</sub> )
C-3	136.5	Methine (CH)	Vinyl (-CH=CH <sub>2</sub> )
C-4	127.5	Methine (CH)	Aromatic (CH ortho to -CH <sub>2</sub> OH)
C-5	126.5	Methine (CH)	Aromatic (CH ortho to -CH=CH <sub>2</sub> )
C-6	114.1	Methylene (CH <sub>2</sub> )	Vinyl (-CH=CH <sub>2</sub> )
C-7	65.0	Methylene (CH <sub>2</sub> )	Benzylic (-CH <sub>2</sub> OH)

## Expert Interpretation & Causality

The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

- **sp<sup>2</sup> Hybridized Carbons (114-141 ppm):** This region contains the signals for the six aromatic carbons and the two vinyl carbons.
  - **Quaternary Carbons (C-1, C-2):** The two aromatic carbons bearing substituents (ipso-carbons) are typically deshielded and appear furthest downfield. The carbon attached to the alcohol group (C-1) is at ~140.4 ppm, while the one attached to the vinyl group (C-2) is at ~136.6 ppm. Their low intensity is characteristic of quaternary carbons in proton-decoupled spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
  - **Aromatic CH Carbons (C-4, C-5):** The four aromatic CH carbons give two signals at ~127.5 and ~126.5 ppm, consistent with typical benzene ring chemical shifts.
  - **Vinyl Carbons (C-3, C-6):** The internal vinyl carbon (C-3) is observed around 136.5 ppm, while the terminal vinyl carbon (C-6) is significantly more shielded, appearing around

114.1 ppm. This large difference is characteristic of terminal alkenes.

- $\text{sp}^3$  Hybridized Carbon (65.0 ppm):
  - Benzylic Carbon (C-7): The single  $\text{sp}^3$  carbon of the  $-\text{CH}_2\text{OH}$  group appears at ~65.0 ppm. This downfield shift from a typical alkane carbon is a direct result of the deshielding effect of the attached electronegative oxygen atom.

**Caption:** Molecular structure with  $^{13}\text{C}$  NMR assignments.

## Protocol: $^{13}\text{C}$ NMR Spectrum Acquisition

- Sample Preparation: Prepare a more concentrated sample than for  $^1\text{H}$  NMR. Dissolve 20-50 mg of the compound in ~0.6 mL of  $\text{CDCl}_3$  with TMS.
- Instrumentation: Use a 5 mm NMR tube and place it in the spectrometer.
- Tuning and Shimming: Tune the probe to the  $^{13}\text{C}$  frequency and perform shimming.
- Acquisition Parameters (Example for 125 MHz):
  - Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).
  - Number of Scans: 256-1024 (or more), as the  $^{13}\text{C}$  nucleus has low natural abundance and sensitivity.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay (d1): 2 seconds.
  - Spectral Width: ~240 ppm (centered around 110 ppm).
- Data Processing: Apply Fourier transformation with an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio. Perform phase and baseline corrections. Calibrate the spectrum using the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for rapidly identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

## IR Data Summary

The following table summarizes the principal absorption bands for **(4-Vinylphenyl)methanol**, consistent with data from the Spectral Database for Organic Compounds (SDBS).

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group Assignment
3350-3200	Strong, Broad	O-H Stretch	Alcohol (-OH)
3085, 3010	Medium	C-H Stretch	sp <sup>2</sup> C-H (Aromatic & Vinyl)
2925, 2870	Medium-Weak	C-H Stretch	sp <sup>3</sup> C-H (Benzylic - CH <sub>2</sub> -)
1630	Medium	C=C Stretch	Vinyl (-CH=CH <sub>2</sub> )
1605, 1510	Medium-Weak	C=C Stretch	Aromatic Ring
1045	Strong	C-O Stretch	Primary Alcohol
990, 910	Strong	=C-H Bend (Out-of-Plane)	Monosubstituted Alkene
835	Strong	C-H Bend (Out-of-Plane)	1,4-Disubstituted Aromatic

## Expert Interpretation & Causality

The IR spectrum provides a distinct fingerprint for **(4-Vinylphenyl)methanol**.

- O-H and C-O Stretching:** The most prominent feature is the very broad, strong absorption band centered around 3300 cm<sup>-1</sup>. This is the hallmark of the O-H stretching vibration of a hydrogen-bonded alcohol. The broadness is a direct consequence of intermolecular hydrogen bonding in the sample. The strong band at 1045 cm<sup>-1</sup> is characteristic of the C-O stretching vibration of a primary alcohol.

- **C-H Stretching:** The spectrum is clearly divided at  $3000\text{ cm}^{-1}$ . The peaks just above  $3000\text{ cm}^{-1}$  ( $3085$ ,  $3010\text{ cm}^{-1}$ ) are due to the stretching of C-H bonds where the carbon is  $\text{sp}^2$  hybridized (the aromatic ring and the vinyl group). The weaker peaks just below  $3000\text{ cm}^{-1}$  ( $2925$ ,  $2870\text{ cm}^{-1}$ ) are from the  $\text{sp}^3$  hybridized C-H bonds of the methylene ( $-\text{CH}_2$ ) group. This distinction is a reliable way to confirm the presence of both saturated and unsaturated portions of the molecule.
- **C=C Stretching:** The vinyl C=C double bond stretch appears at  $1630\text{ cm}^{-1}$ . The aromatic ring's C=C stretching vibrations are observed as a pair of bands at  $1605$  and  $1510\text{ cm}^{-1}$ .
- **Fingerprint Region ( $< 1500\text{ cm}^{-1}$ ):** This region contains complex vibrations, but some are highly diagnostic. The strong bands at  $990$  and  $910\text{ cm}^{-1}$  are out-of-plane C-H bending vibrations ("wags") that are characteristic of a terminal vinyl group ( $-\text{CH}=\text{CH}_2$ ). Furthermore, the strong band around  $835\text{ cm}^{-1}$  is indicative of the out-of-plane C-H bending for a 1,4-disubstituted benzene ring.

**Caption:** Key IR vibrational modes for **(4-Vinylphenyl)methanol**.

## Protocol: FT-IR Spectrum Acquisition (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it subtracts the IR absorptions of atmospheric  $\text{CO}_2$  and water vapor.
- **Sample Application:** Place one to two drops of liquid **(4-Vinylphenyl)methanol** directly onto the ATR crystal.
- **Acquisition:** Lower the ATR press arm to ensure good contact between the sample and the crystal.
- **Data Collection:** Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is  $4000\text{--}400\text{ cm}^{-1}$ .
- **Cleaning:** After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.



# Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural information based on its fragmentation pattern under ionization. Electron Ionization (EI) is a common high-energy technique that results in extensive, reproducible fragmentation.

## Mass Spectrometry Data Summary

The molecular formula  $C_9H_{10}O$  corresponds to a molecular weight of 134.07 g/mol. The following table lists the major ions observed in the EI mass spectrum, consistent with data from the NIST Mass Spectrometry Data Center and the Spectral Database for Organic Compounds (SDBS).

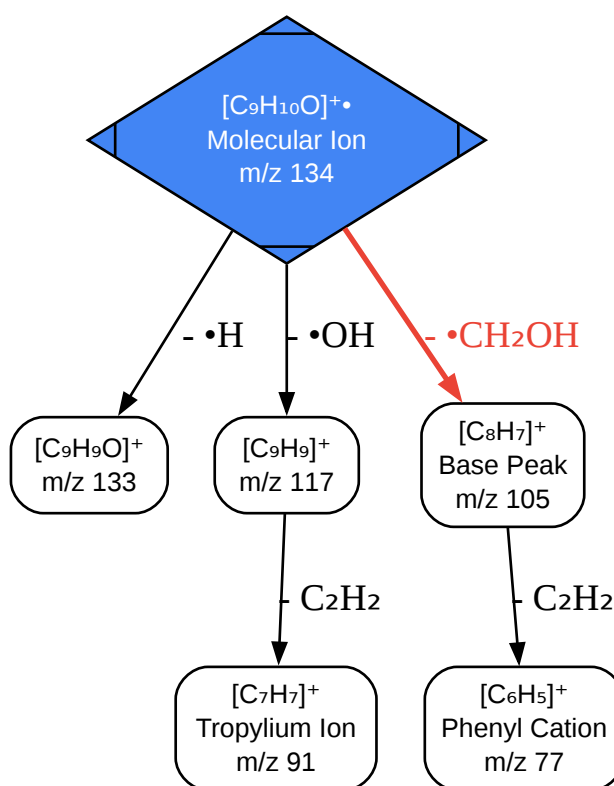
m/z (mass-to-charge)	Relative Intensity (%)	Proposed Fragment Ion	Formula
134	65	Molecular Ion $[M]^+\bullet$	$[C_9H_{10}O]^+\bullet$
133	45	$[M-H]^+$	$[C_9H_9O]^+$
117	25	$[M-OH]^+$	$[C_9H_9]^+$
115	30	$[M-H-H_2O]^+$	$[C_9H_7]^+$
105	100 (Base Peak)	$[M-CH_2OH]^+\bullet$	$[C_8H_7]^+$
91	40	$[C_7H_7]^+$	$[C_7H_7]^+$
77	35	$[C_6H_5]^+$	$[C_6H_5]^+$

## Expert Interpretation & Causality

The fragmentation of **(4-Vinylphenyl)methanol** is driven by the formation of stable carbocations, particularly those stabilized by the aromatic ring.

- Molecular Ion (m/z 134): The peak at m/z 134 confirms the molecular weight of the compound. Its relatively high intensity suggests a stable molecular structure.

- $[M-H]^+$  (m/z 133): Loss of a hydrogen radical, likely from the benzylic position, forms a stable, conjugated oxonium ion.
- $[M-OH]^+$  (m/z 117): Loss of a hydroxyl radical ( $\bullet OH$ , 17 Da) is a common pathway for benzyl alcohols, leading to the formation of a vinylbenzyl cation.
- Base Peak  $[M-CH_2OH]^+$  (m/z 105): The most abundant ion (base peak) is at m/z 105. This corresponds to the loss of the hydroxymethyl radical ( $\bullet CH_2OH$ , 31 Da). This is a classic benzylic cleavage, favored because it results in the highly stable vinylphenyl cation.
- Other Significant Fragments: The peak at m/z 91 is likely the tropylium ion, a common rearrangement product in the mass spectra of benzyl-containing compounds. The peak at m/z 77 corresponds to the phenyl cation, formed by further fragmentation.



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**Caption:** Proposed EI-MS fragmentation pathway for (4-Vinylphenyl)methanol.

## Protocol: Mass Spectrum Acquisition (GC-MS with EI)

- Sample Preparation: Prepare a dilute solution (~100 ppm) of **(4-Vinylphenyl)methanol** in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation (GC):
  - Injector: Set to 250°C.
  - Column: Use a standard nonpolar capillary column (e.g., DB-5ms).
  - Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10-20°C/min to 280°C.
  - Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.
- Instrumentation (MS):
  - Interface Temperature: Set to 280°C.
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: Set to 230°C.
  - Mass Analyzer: Scan from m/z 40 to 400.
- Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the compound. The mass spectrum is obtained from this peak.

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